

Methyl Cyanoacetate: A Technical Guide to Its Properties and Versatile Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl cyanoacetate

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For Researchers, Scientists, and Drug Development Professionals

Methyl cyanoacetate (MCA) is a pivotal organic compound that serves as a versatile building block in a myriad of synthetic transformations.^{[1][2]} Its unique structure, featuring an active methylene group flanked by a nitrile and an ester, imparts a rich and varied chemical reactivity. This technical guide provides an in-depth overview of the physicochemical properties, core reactivity, and significant reactions of **methyl cyanoacetate**, with a focus on its applications in the synthesis of pharmaceutically relevant scaffolds.

Physicochemical and Spectroscopic Properties

Methyl cyanoacetate is a clear, colorless to slightly yellow liquid.^{[1][2]} It is miscible with organic solvents like ethanol and ether but has limited solubility in water.^{[3][4]} A comprehensive summary of its physical and spectroscopic properties is provided below for reference.

Table 1: Physicochemical Properties of **Methyl Cyanoacetate**

Property	Value	Reference
CAS Number	105-34-0	[4]
Molecular Formula	C4H5NO2	[1]
Molecular Weight	99.09 g/mol	[5]
Melting Point	-13 °C	[6]
Boiling Point	204-207 °C	[6]
Density	1.123 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.417	
Vapor Pressure	0.2 mmHg at 20 °C	[3]
Vapor Density	3.41 (vs. air)	[3]
Flash Point	>110 °C (>230 °F)	[3][4]
Water Solubility	54 g/L at 20 °C	[2][3]

Table 2: Spectroscopic Data for **Methyl Cyanoacetate**

Spectrum Type	Key Peaks / Shifts	Reference
¹ H NMR (CDCl ₃)	δ 3.81 (s, 3H, -OCH ₃), 3.50 (s, 2H, -CH ₂ -)	[7][8]
¹³ C NMR	δ 163.5 (C=O), 113.8 (C≡N), 53.5 (-OCH ₃), 25.0 (-CH ₂ -)	[8]
IR (liquid film)	~2966 cm ⁻¹ (C-H stretch), ~2260 cm ⁻¹ (C≡N stretch), ~1750 cm ⁻¹ (C=O stretch)	[9]
Mass Spectrum	Molecular Ion (m/z): 99.03	[5]

Core Reactivity and Reaction Mechanisms

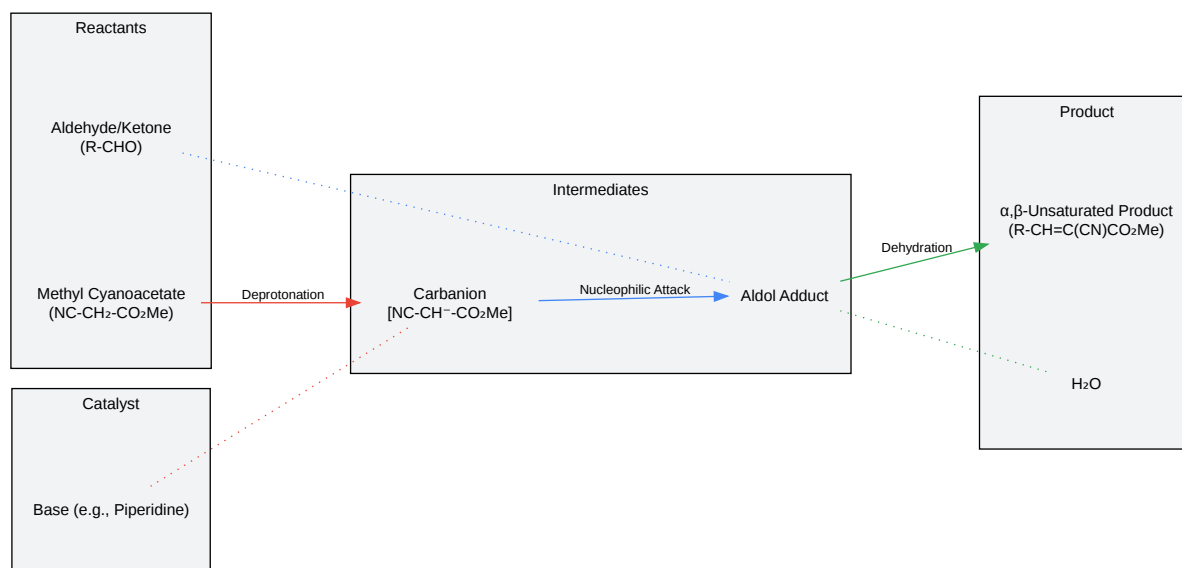
The reactivity of **methyl cyanoacetate** is dominated by its active methylene group (-CH₂-) and the electrophilic character of the nitrile and ester groups. The protons of the methylene group are acidic (pK_a ≈ 11 in DMSO) due to the electron-withdrawing effects of the adjacent cyano and ester functionalities, making this position a potent nucleophile in base-catalyzed reactions.

This dual functionality allows **methyl cyanoacetate** to participate in a wide array of classical and multicomponent reactions, which are instrumental in the synthesis of complex heterocyclic compounds.^{[1][10]}

Key Synthetic Applications and Protocols

Methyl cyanoacetate is a cornerstone intermediate for synthesizing diverse molecular architectures, including α,β-unsaturated systems and various heterocycles like thiophenes, pyridines, and pyrimidines.^{[1][10]}

The Knoevenagel condensation is a fundamental reaction involving the base-catalyzed condensation of the active methylene group of **methyl cyanoacetate** with an aldehyde or ketone to form an α,β-unsaturated product, often referred to as an alkylidene cyanoacetate.^[11]
^[12] This reaction is a vital method for C-C bond formation.^[11]



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Caption: Knoevenagel condensation workflow. (Within 100 characters)

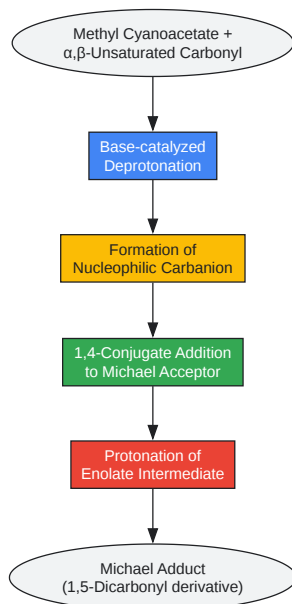
Table 3: Representative Knoevenagel Condensations with **Methyl Cyanoacetate**

Aldehyde	Catalyst	Solvent	Temp. (°C)	Time	Yield (%)	Reference
Aromatic Aldehydes	Piperidine	Ethanol	Reflux	2-6 h	80-95	[13]
Aromatic Aldehydes	Triethylamine	Acetonitrile	Room Temp	1-4.5 h	92-99	[13]
Aromatic Aldehydes	DABCO/[HyEtPy]Cl	H ₂ O	50	5-40 min	83-99	[12]
Aromatic Aldehydes	MgC ₂ O ₄ /SiO ₂	Solvent-free (MW)	-	Short	Excellent	[11]

Experimental Protocol: General Knoevenagel Condensation[\[13\]](#)

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), **methyl cyanoacetate** (1.1 mmol), and the chosen solvent (e.g., ethanol, 10 mL).
- **Catalyst Addition:** Add a catalytic amount of a base (e.g., piperidine, 0.1 mmol) to the reaction mixture.
- **Reaction:** Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate is formed, evaporate the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β -unsaturated compound.

In the Michael or 1,4-conjugate addition, the carbanion generated from **methyl cyanoacetate** acts as a "Michael donor" and adds to an α,β -unsaturated compound (the "Michael acceptor"). [\[14\]](#) This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic intermediates.[\[14\]](#)[\[15\]](#)



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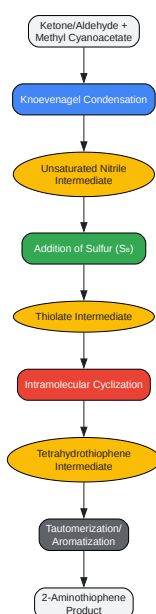
Caption: Logical workflow for the Michael Addition reaction. (Within 100 characters)

Experimental Protocol: Michael Addition with α,β-Unsaturated Sulfones^[15]

- Reaction Setup: In a flask, dissolve **methyl cyanoacetate** (0.015 mol) in methyl ethyl ketone (MEK, 25 mL) and add potassium carbonate (0.01 mol). Cool the mixture to 5-10 °C.
- Addition of Acceptor: Add the α,β-unsaturated sulfone (0.01 mol) to the cooled mixture.
- Reaction: Stir the reaction mixture for 2-3 hours at 5-10 °C.
- Work-up: Dilute the mixture with water and extract the product with dichloromethane (CH₂Cl₂).

- Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4). Remove the solvent under vacuum to yield the crude product, which can be further purified by column chromatography.

The Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes.[16] In a typical setup, **methyl cyanoacetate** reacts with a ketone or aldehyde and elemental sulfur in the presence of a base.[16][17] This reaction is highly valued in medicinal chemistry due to the prevalence of the 2-aminothiophene scaffold in biologically active molecules.[18][19]



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Caption: Proposed reaction pathway for the Gewald Synthesis. (Within 100 characters)

Experimental Protocol: Three-Component Gewald Reaction[19]

- **Reactant Preparation:** In a suitable reaction vessel, mix the aldehyde or ketone (1.0 equiv), **methyl cyanoacetate** (1.0 equiv), elemental sulfur (1.0 equiv), and a base such as triethylamine (1.0 equiv).
- **Solvent:** Add ethanol as the solvent.
- **Reaction:** Stir the mixture at room temperature. The reaction is typically complete within a few hours, and the product often precipitates from the solution.[\[18\]](#)
- **Isolation:** Collect the precipitated product by simple filtration.
- **Purification:** Wash the collected solid with a cold solvent and, if necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 2-aminothiophene derivative.[\[18\]](#)

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their thione analogues.[\[20\]](#) While the classic reaction uses a β -ketoester like ethyl acetoacetate, variations using **methyl cyanoacetate** have been developed to produce highly functionalized pyrimidine derivatives, which are of significant interest in drug discovery.[\[21\]](#)[\[22\]](#)

Experimental Protocol: Biginelli-type Synthesis of Pyrimidinones[\[21\]](#)

- **Reaction Setup:** A solution of an aromatic aldehyde (2 mmol), urea or thiourea (3 mmol), ethyl or **methyl cyanoacetate** (2 mmol), and a catalyst (e.g., TMSCl, 0.2 mmol) is prepared in acetonitrile (10 mL).
- **Reaction:** The mixture is heated under reflux, and the reaction progress is monitored by TLC until the aldehyde is consumed.
- **Work-up:** The reaction mixture is cooled and poured into cold water (20 mL), followed by stirring for 15 minutes.
- **Isolation:** The resulting precipitate is collected by filtration and washed with cold water and then with 90% ethanol to yield the pure product.

This reaction provides a route to substituted 2,6-dihydroxypyridine derivatives (which exist as 2-pyridones).[\[23\]](#)[\[24\]](#) An advanced, greener version involves the three-component

condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate (like **methyl cyanoacetate**), and an ammonium source in an aqueous medium.[23]

Experimental Protocol: Three-Component Guareschi-Thorpe Synthesis[23]

- **Reaction Mixture:** Prepare a mixture of a 1,3-dicarbonyl compound (1 mmol), **methyl cyanoacetate** (1 mmol), and ammonium carbonate (2 mmol).
- **Solvent:** Add a mixture of ethanol (1 mL) and water (4 mL) as the solvent.
- **Reaction:** Heat the mixture at 80 °C for the required time (typically monitored by TLC).
- **Work-up:** After cooling the reaction mixture, add water (5 mL) and acidify with 2M HCl to a pH of approximately 3.
- **Isolation:** The precipitated solid is filtered, washed with water, and dried to afford the desired hydroxy-cyanopyridine product.

Applications in Drug Development

Methyl cyanoacetate is a crucial intermediate in the synthesis of pharmaceuticals and biologically active compounds.[2][10][25] Its derivatives are integral to:

- **DPP-IV Inhibitors:** Used in synthesizing compounds like Methyl 2-Amino-4-trifluoromethylthiophene-3-carboxylate, a key intermediate for drugs targeting type-2 diabetes.[2][10]
- **Anti-inflammatory Agents:** The core structure of **methyl cyanoacetate** is used to build molecules with anti-inflammatory properties.[26]
- **Heterocyclic Scaffolds:** It provides access to a wide library of pyridine, pyrimidine, and thiophene derivatives, which are common pharmacophores in medicinal chemistry.[17][18][23]
- **Other Applications:** It also serves as an intermediate for α -cyanoacrylates (used in adhesives), malononitrile, dyes, and UV absorbers.[1][2][4]

This guide highlights the fundamental properties and extensive synthetic utility of **methyl cyanoacetate**. Its ability to participate in diverse and powerful chemical transformations solidifies its role as an indispensable tool for chemists in research and industry.

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- To cite this document: BenchChem. [Methyl Cyanoacetate: A Technical Guide to Its Properties and Versatile Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150501#novel-properties-and-reactions-of-methyl-cyanoacetate]

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